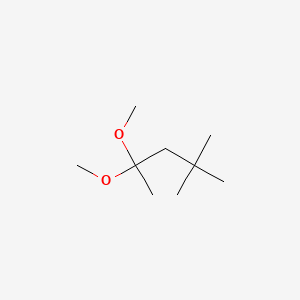
sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate is a compound that has been studied for its potential use in a variety of scientific and medical applications. In
作用机制
The exact mechanism of action of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate is not yet fully understood. However, it is believed to act by inhibiting the formation of harmful compounds, such as reactive oxygen species and nitric oxide, which can cause tissue damage. Additionally, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, it has been shown to reduce the levels of certain inflammatory markers, such as tumor necrosis factor alpha and interleukin-6, in the blood.
实验室实验的优点和局限性
The use of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate in laboratory experiments has a number of advantages and limitations. On the one hand, it is relatively easy to synthesize and has been shown to have a variety of biological effects. On the other hand, it can be difficult to obtain in large quantities and its effects can vary depending on the experimental conditions.
未来方向
There are a number of potential future directions for the study of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate. These include further studies into its mechanism of action, its potential use in drug development, and its potential use in the development of materials for medical implants. Additionally, further research into its potential use in the treatment of various diseases, such as cancer and inflammatory conditions, is warranted. Finally, further studies into its potential toxicity and its effects on human health are needed.
合成方法
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate can be synthesized using a two-step process. The first step involves the condensation of 3-methyl-4-(4-nitrophenyl)-1H-pyrazol-5-ol with pyridine-2-carboxaldehyde in aqueous methanol to form the desired compound. The second step involves the addition of sodium hydroxide to the reaction mixture to form the sodium salt of the compound.
科学研究应用
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate has been studied for its potential use in a variety of scientific and medical applications. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties, making it a promising candidate for use in drug development. Additionally, it has been studied for its potential use in the development of materials for use in medical implants, such as stents and artificial joints.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate involves the reaction of 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol with sodium hydroxide.", "Starting Materials": [ "3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol", "Sodium hydroxide" ], "Reaction": [ "Dissolve 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol in a suitable solvent.", "Add sodium hydroxide to the solution and stir for a specific time period.", "Filter the resulting mixture and wash the solid with water.", "Dry the solid to obtain sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate." ] } | |
CAS 编号 |
2551115-25-2 |
分子式 |
C15H11N4NaO3 |
分子量 |
318.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



